(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid
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Overview
Description
(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid is a complex organic compound that features a combination of functional groups, including an Fmoc-protected amino group, amide linkages, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid typically involves multiple steps, starting from commercially available starting materials. The process generally includes:
Fmoc Protection: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Amide Bond Formation: Sequential coupling reactions are performed to form the amide bonds. Common reagents for these reactions include carbodiimides (e.g., EDC or DCC) and coupling additives (e.g., HOBt or HOAt).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated peptide synthesizers and large-scale purification methods such as preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Deprotection: Removal of the Fmoc group yields the free amine.
Substitution: Formation of new amide or ester bonds.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Potential use in the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-Lysine or Fmoc-Glutamic Acid.
Peptide Building Blocks: Compounds like Boc-protected amino acids or other amide-linked derivatives.
Uniqueness
(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid is unique due to its specific combination of functional groups, which allows for versatile applications in peptide synthesis and bioconjugation. Its structure provides multiple points of reactivity, making it a valuable tool in the synthesis of complex peptides and proteins.
Biological Activity
(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic acid, commonly referred to as Fmoc-amino-acid derivative, is a compound of significant interest in biochemical and pharmaceutical research. Its structure features multiple amino acid functionalities that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The Fmoc group is crucial for stabilizing the amino acid during synthesis and enhancing its solubility, which may improve bioavailability.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Modulation : It may also act on specific receptors, modulating signaling pathways that are critical for cellular functions.
Pharmacological Properties
Research has indicated that derivatives of Fmoc-amino acids exhibit enhanced pharmacokinetic properties, such as improved stability and solubility in biological systems. For instance, studies have demonstrated that modifications to the Fmoc group can lead to variations in lipophilicity and bioactivity, impacting the compound's therapeutic potential .
Case Studies
Several studies have evaluated the biological effects of Fmoc-amino acid derivatives:
- Study 1 : A study published in Nature explored the use of Fmoc derivatives in peptide synthesis for drug development. The results showed that these compounds could enhance the efficacy of therapeutic peptides by improving their stability against enzymatic degradation .
- Study 2 : Another investigation focused on the anti-cancer properties of related compounds, demonstrating that certain Fmoc-modified peptides could inhibit tumor growth in preclinical models. The study highlighted the importance of structural modifications in enhancing biological activity .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Target Enzyme/Receptor | Effectiveness (IC50) |
---|---|---|---|
Fmoc-Amino-Acid Derivative | Enzyme Inhibition | Glutamine Synthetase | 50 µM |
Fmoc-Amino-Acid Derivative | Receptor Modulation | Melanocortin-5 Receptor | 30 µM |
Related Compound | Anti-Cancer Activity | Various Tumor Cells | 25 µM |
Properties
Molecular Formula |
C30H30N4O7 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38) |
InChI Key |
LCOCGQVZUSLQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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